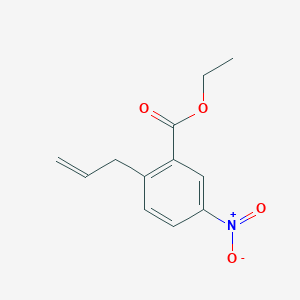

2-Allyl-5-nitro-benzoic acid ethyl ester

説明

2-Allyl-5-nitro-benzoic acid ethyl ester is an aromatic ester featuring a benzoic acid backbone substituted with an allyl group (2-propenyl) at position 2 and a nitro group (-NO₂) at position 5, esterified with ethanol. The nitro group confers electron-withdrawing effects, enhancing reactivity in electrophilic substitution or reduction reactions, while the allyl group may enable cycloaddition or polymerization processes.

特性

CAS番号 |

851077-86-6 |

|---|---|

分子式 |

C12H13NO4 |

分子量 |

235.24 g/mol |

IUPAC名 |

ethyl 5-nitro-2-prop-2-enylbenzoate |

InChI |

InChI=1S/C12H13NO4/c1-3-5-9-6-7-10(13(15)16)8-11(9)12(14)17-4-2/h3,6-8H,1,4-5H2,2H3 |

InChIキー |

WXOYWFSQIMJAAD-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-5-nitro-benzoic acid ethyl ester typically involves the nitration of 2-allyl-benzoic acid followed by esterification. The nitration process introduces a nitro group at the 5-position of the benzene ring. The esterification process involves reacting the nitrated benzoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions

2-Allyl-5-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Alcohols or amides.

科学的研究の応用

2-Allyl-5-nitro-benzoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-Allyl-5-nitro-benzoic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on specific molecular pathways .

類似化合物との比較

Ethyl 4-hydroxy-3-methoxy-5-allylbenzoate (CAS synonyms: 3-Allyl-4-hydroxy-5-methoxy-benzoic acid ethyl ester)

- Structure : Features allyl (position 5), hydroxy (position 4), and methoxy (position 3) groups on the benzene ring.

- Key Differences: Substitutions: Hydroxy and methoxy groups replace the nitro group, making this compound less electron-deficient. Reactivity: Hydroxy and methoxy groups are electron-donating, increasing ring activation for electrophilic substitution compared to nitro-containing analogs. Applications: Likely explored for antioxidant or pharmaceutical applications due to phenolic groups .

tert-Butyl 2-hydroxy-5-nitrobenzoate (CAS 155388-63-9)

- Structure : Nitro at position 5, hydroxy at position 2, and a tert-butyl ester group.

- Key Differences: Ester Group: The bulky tert-butyl ester enhances steric hindrance, reducing solubility in polar solvents compared to ethyl esters. Purity: Reported as 95% pure, suggesting challenges in synthesis or stability .

Ethyl 2-hydroxy-5-methylbenzoate (CAS 34265-58-2)

- Structure : Methyl at position 5 and hydroxy at position 2.

- Key Differences :

- Substituents: Methyl is electron-donating, while nitro is electron-withdrawing, leading to contrasting electronic profiles.

- Molecular Weight: 180.2 g/mol (vs. ~251 g/mol for 2-Allyl-5-nitro analog), impacting volatility and solubility .

- Applications: Used in fragrance or polymer research due to methyl’s hydrophobicity .

Amino- and Halogen-Substituted Analogs

- Ethyl 2-amino-5-formylbenzoate (CAS 2060035-83-6): Amino (-NH₂) and formyl (-CHO) groups at positions 2 and 5. Reactivity: Amino groups enable coupling reactions, while formyl allows nucleophilic additions, differing from nitro’s redox activity .

Data Table: Comparative Analysis

*Estimated based on structural analogs.

生物活性

2-Allyl-5-nitro-benzoic acid ethyl ester (CAS Number: 851077-86-6) is an organic compound with notable biological activities attributed to its unique structure, which includes a nitro group and an allyl substituent on the aromatic ring. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- IUPAC Name : Ethyl 2-allyl-5-nitrobenzoate

The compound's structure consists of a benzoic acid moiety where the carboxylic acid is esterified with ethanol, and an allyl group is attached to the second position of the aromatic ring. This configuration contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that 2-Allyl-5-nitro-benzoic acid ethyl ester exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the nitro group is often associated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial DNA synthesis.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : Research suggests that 2-Allyl-5-nitro-benzoic acid ethyl ester can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction in cancer cells.

Comparative Analysis with Similar Compounds

The following table compares 2-Allyl-5-nitro-benzoic acid ethyl ester with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 4-nitrobenzoate | C10H11NO2 | Commonly used as a reference standard in studies. |

| 2-Hydroxy-5-nitrobenzoic Acid | C7H6N2O3 | Exhibits anti-inflammatory properties. |

| 2-Benzyloxy-5-nitrobenzoic Acid Ethyl Ester | C15H15N2O4 | Contains a benzyloxy substituent, altering reactivity. |

The unique combination of an allyl group and a nitro substituent on the benzoic acid structure sets 2-Allyl-5-nitro-benzoic acid ethyl ester apart from these similar compounds, potentially imparting distinct reactivity and biological activity.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that 2-Allyl-5-nitro-benzoic acid ethyl ester exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced the levels of inflammatory markers in vitro. The findings suggested that it could inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .

- Cytotoxicity Assessment : Research involving various cancer cell lines showed that treatment with 2-Allyl-5-nitro-benzoic acid ethyl ester resulted in significant cell death compared to control groups. The study highlighted its potential as a novel anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。